molecular formula C4H4ClNO B12975839 5-Chlorofuran-2-amine

5-Chlorofuran-2-amine

Cat. No.: B12975839
M. Wt: 117.53 g/mol
InChI Key: OPKRIUPEIKNQGP-UHFFFAOYSA-N
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Description

5-Chlorofuran-2-amine is an organic compound characterized by the presence of a chlorine atom attached to the furan ring and an amine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorofuran-2-amine typically involves the chlorination of furan followed by amination. One common method is the direct chlorination of furan using chlorine gas or a chlorinating agent such as sulfuryl chloride. The resulting 5-chlorofuran can then be subjected to nucleophilic substitution with ammonia or an amine to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the chlorination step can be catalyzed by Lewis acids, and the amination step can be facilitated by using a solvent system that promotes nucleophilic substitution .

Chemical Reactions Analysis

Types of Reactions

5-Chlorofuran-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso and nitro derivatives (oxidation), amine or alcohol derivatives (reduction), and various substituted furans (substitution) .

Scientific Research Applications

5-Chlorofuran-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chlorofuran-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the binding .

Comparison with Similar Compounds

Similar Compounds

    5-Bromofuran-2-amine: Similar structure but with a bromine atom instead of chlorine.

    5-Iodofuran-2-amine: Contains an iodine atom in place of chlorine.

    5-Fluorofuran-2-amine: Features a fluorine atom instead of chlorine.

Uniqueness

5-Chlorofuran-2-amine is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and binding properties, making it distinct from its halogenated analogs.

Properties

Molecular Formula

C4H4ClNO

Molecular Weight

117.53 g/mol

IUPAC Name

5-chlorofuran-2-amine

InChI

InChI=1S/C4H4ClNO/c5-3-1-2-4(6)7-3/h1-2H,6H2

InChI Key

OPKRIUPEIKNQGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Cl)N

Origin of Product

United States

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